

Biochemical and physical properties of Achromopeptidase

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An In-depth Technical Guide to the Biochemical and Physical Properties of **Achromopeptidase**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Achromopeptidase is a potent bacteriolytic enzyme classified as a lysyl endopeptidase (EC 3.4.21.50).[1] Originally isolated from Achromobacter lyticus, the source organism is now recognized as Lysobacter sp.[1][2][3] This enzyme is a serine protease that demonstrates high specificity, primarily cleaving peptide bonds at the C-terminal side of lysine residues.[1] Its robust lytic activity, particularly against Gram-positive bacteria that are often resistant to lysozyme, makes it an invaluable tool in molecular biology, proteomics, and microbiology.[4][5] [6][7] This guide provides a comprehensive overview of the core biochemical and physical properties of **Achromopeptidase**, detailed experimental protocols, and visual workflows to support its application in research and development.

Biochemical and Physical Properties

Achromopeptidase is characterized by its specific enzymatic activity and distinct physical attributes. These properties are summarized below, providing a baseline for its application and optimization in various experimental contexts.

Physical Characteristics



The key physical properties of **Achromopeptidase** are detailed in the table below. The molecular weight is consistently reported around 27-30.5 kDa, with some variations depending on the purification level and source.

| Property | Value | Source(s) |
|------------------------|--|-----------|
| Molecular Weight | ~27 kDa | [4][8] |
| ~30.5 kDa | [9] | |
| Isoelectric Point (pI) | 6.9 | [9] |
| Form | Lyophilized or partially purified powder | [4] |
| Biological Source | Achromobacter lyticus M497-1 / Lysobacter sp. | [2][10] |
| Enzyme Commission No. | EC 3.4.21.50 | [1] |

Enzymatic Activity and Optimal Conditions

The enzymatic efficiency of **Achromopeptidase** is highly dependent on environmental conditions such as pH and temperature. It functions as a serine protease with a well-defined catalytic mechanism.

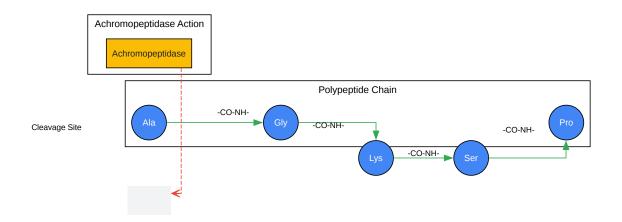


| Parameter | Value / Condition | Source(s) |
|-------------------------------|---|-----------|
| Enzyme Type | Serine Protease, Lysyl Endopeptidase | [1][4] |
| Optimal pH | 8.5 - 9.0 | [4][5][8] |
| Optimal Temperature | 37°C (for standard assays) | [2][3][4] |
| Effective at 18°C - 50°C | [11][12] | |
| Specific Activity | ≥20,000 units/mg (partially purified) | [4] |
| ≥1,000 units/mg (lyophilized) | [8] | |
| 900 - 1,500 units/mg (crude) | [2] | _ |

Enzymatic Specificity and Structure Substrate Specificity

Achromopeptidase exhibits strict specificity for the carboxyl side of lysine residues.[9] This is attributed to its unique S1 specificity pocket, which can only accommodate the linear side chains of lysine or arginine. However, the spatial geometry of the pocket prevents the binding of arginine, explaining the enzyme's exclusive cleavage at lysine residues, including within Lys-Pro sequences.[1] In the context of its bacteriolytic function, it cleaves specific bonds within the peptidoglycan of bacterial cell walls, such as the N-acetylmuramoyl-L-alanine amide bond and various peptide cross-links (e.g., D-Ala-Gly, Gly-Gly).[10]





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Caption: Specificity of **Achromopeptidase**, cleaving the peptide bond C-terminal to the Lysine residue.

Protein Structure and Stability

The structure of **Achromopeptidase** includes a catalytic triad (H57, D113, S194) analogous to that of trypsin and contains three pairs of disulfide bonds, which are crucial for its enzymatic activity and stability, particularly at alkaline pH (8.5-10.7).[1] However, the enzyme is susceptible to autodegradation at specific lysine residues, which can limit its application.[1] Its activity is also inhibited by heavy metals and serine protease inhibitors like PMSF and TLCK.[4]

Experimental Protocols

Achromopeptidase is widely used for the enzymatic lysis of bacterial cells, especially for the extraction of nucleic acids and proteins from lysozyme-resistant Gram-positive species.[7]

General Protocol for Bacterial Cell Lysis

Foundational & Exploratory

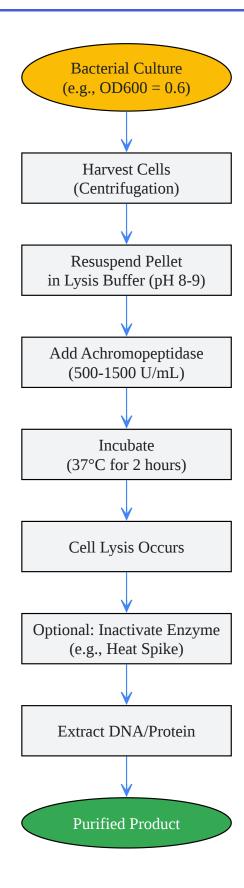




This protocol provides a standard workflow for lysing Gram-positive bacteria for subsequent DNA or protein extraction.

- Cell Harvesting: Grow bacterial culture to the desired density (e.g., mid-log phase, OD₆₀₀ = 0.6). Pellet the cells by centrifugation (e.g., 5,000 x g for 10 minutes).
- Resuspension: Discard the supernatant and resuspend the cell pellet in a suitable lysis buffer (e.g., Tris-HCl, pH 8.0-9.0). The buffer should provide a low-salt, isotonic environment. [11]
- Enzymatic Digestion: Add **Achromopeptidase** to the cell suspension. A typical concentration range is 500-1,500 units/mL.[4]
- Incubation: Incubate the mixture at 37°C for up to 2 hours.[4] Lysis can also be effective at room temperature (18-22°C), which may be preferable for applications where heatinactivation of the enzyme is not feasible.[11]
- Lysis Monitoring: Monitor cell lysis by observing the decrease in optical density (OD₆₀₀) of the suspension.
- Downstream Processing: Proceed with nucleic acid or protein extraction. If necessary, inactivate **Achromopeptidase**. This is often done via a heat spike (e.g., 95°C for 5-10 minutes), although this may not be suitable for all applications.[11][13] Immobilizing the enzyme on a solid support like nitrocellulose is an alternative that prevents its entry into the solution, negating the need for inactivation.[13][14]





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Caption: General experimental workflow for bacterial cell lysis using **Achromopeptidase**.



Enzymatic Activity Assay (Unit Definition)

The activity of **Achromopeptidase** is quantified using a standardized turbidimetric assay.

- Unit Definition 1: One unit is defined as the amount of enzyme that causes a decrease in absorbance at 600 nm (A₆₀₀) of 0.001 per minute in a 1 mL substrate suspension at pH 8.0 and 37°C.[2][3][4]
- Unit Definition 2: Alternatively, one unit will lyse 0.4 μg of Micrococcus lysodeikticus per minute via turbidimetric detection at 600 nm in a buffer at pH 8.0 and 37°C.[8]

Protocol Outline:

- Substrate Preparation: Prepare a suspension of lyophilized Micrococcus lysodeikticus cells in a suitable buffer (e.g., 0.01 M Tris-HCl, pH 8.0).
- Reaction Initiation: Equilibrate the substrate suspension to 37°C. Add a known amount of Achromopeptidase solution to initiate the reaction.
- Measurement: Immediately monitor the change in absorbance at 600 nm over time using a spectrophotometer.
- Calculation: Calculate the rate of decrease in A₆₀₀ per minute to determine the enzymatic activity in units/mL or units/mg.

Applications in Research and Drug Development

- Nucleic Acid Extraction: Efficiently lyses lysozyme-resistant bacteria like Staphylococcus aureus for high-quality plasmid and genomic DNA extraction.[7][8]
- Microbiome Research: Used in sample preparation for culture-independent techniques like
 16S rRNA sequencing, with DNA-free preparations available to ensure accuracy.[5][8]
- Proteomics: Its high specificity makes it suitable for protein sequencing and peptide mapping.[1]
- Protoplast Formation: Can be used to prepare protoplasts from various bacteria and actinomycetes.[2][7]



 Point-of-Care Diagnostics: Research has explored immobilizing Achromopeptidase on paper-based devices for integrated sample preparation in nucleic acid tests.[13][14]

Conclusion

Achromopeptidase is a versatile and powerful serine protease with significant utility in life sciences. Its distinct specificity for lysine residues and potent bacteriolytic activity against a broad spectrum of bacteria make it an indispensable reagent. Understanding its core biochemical properties, optimal working conditions, and appropriate experimental protocols, as detailed in this guide, is critical for leveraging its full potential in research, diagnostics, and therapeutic development.

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